Tribromoborane-methyl sulfide

Description

Evolution of Boron-Sulfur Lewis Acid-Base Adducts in Synthetic Chemistry

The field of synthetic chemistry has long utilized boron-based reagents due to the electron-deficient nature of the boron atom, which makes it a strong electrophile or Lewis acid. mdpi.com Lewis acids are compounds that can accept a pair of electrons, and this property is central to their reactivity. solubilityofthings.com Boron trihalides, such as boron trichloride (B1173362) (BCl3) and boron tribromide (BBr3), are potent Lewis acids used in a variety of chemical transformations, most notably for the cleavage of ether bonds. solubilityofthings.comcommonorganicchemistry.com However, their high reactivity, moisture sensitivity, and difficulty in handling present significant practical challenges. researchgate.net Boron tribromide, for instance, is a fuming liquid that reacts violently with water and protic solvents. researchgate.netchemsrc.com

To mitigate these issues, chemists developed stabilized forms of these reagents by forming Lewis acid-base adducts. rsc.org By coordinating the boron atom with a Lewis base, its reactivity can be attenuated, resulting in a compound that is easier to handle and store. Borane (B79455) dimethyl sulfide (B99878) (BH3·S(CH3)2 or BMS) is a prominent example of this strategy, offering a more stable and soluble alternative to diborane (B8814927) gas for hydroboration and reduction reactions. wikipedia.org

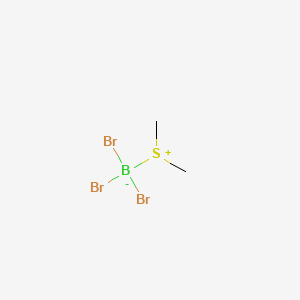

Following this principle, complexes of boron trihalides with dimethyl sulfide were developed. researchgate.net The formation of an adduct, such as tribromoborane-methyl sulfide, involves the donation of a lone pair of electrons from the sulfur atom of dimethyl sulfide to the empty p-orbital of the boron atom in boron tribromide. This creates a more stable, solid complex that can be handled with greater ease than the parent BBr3 liquid. researchgate.netthieme-connect.de The complex effectively serves as a convenient source of BBr3, releasing it in situ for chemical reactions while improving its storage longevity. researchgate.net This evolution toward stabilized adducts represents a significant advancement, making powerful but challenging reagents more accessible for routine laboratory use.

Significance of this compound as a Versatile Reagent

This compound, often abbreviated as BBr3·SMe2, has emerged as a significant and versatile reagent in organic synthesis, primarily valued for its ability to perform reactions typical of BBr3 but under more controlled conditions. researchgate.net Its solid nature and enhanced stability make it a preferable choice over neat boron tribromide. researchgate.netd-nb.info

One of the most critical applications of BBr3·SMe2 is the cleavage of ethers, particularly the demethylation of aryl methyl ethers. researchgate.netsigmaaldrich.comscientificlabs.co.uk This reaction is fundamental in the final steps of natural product synthesis and in the modification of complex molecules where a methyl ether acts as a protecting group for a phenol (B47542). researchgate.netd-nb.info The complex effectively removes the methyl group to yield the corresponding hydroxyl group. scientificlabs.co.uk While highly effective, studies have shown that a two- to four-fold excess of the reagent may be needed to drive the dealkylation to completion. researchgate.net

Beyond demethylation, the reagent is employed for the hydrolysis of 1,3-methylenedioxy rings, converting them into 1,2-dihydroxy compounds (catechols). sigmaaldrich.comscientificlabs.co.uk This transformation is valuable in modifying molecules containing this common structural motif.

Furthermore, BBr3·SMe2 has found applications in carbon-carbon bond-forming reactions. It is used as a reagent to synthesize Baylis-Hillman adducts and α-halomethyl enones through reactions involving aldehydes. sigmaaldrich.comscientificlabs.co.uk Other notable uses include the preparation of benzyl (B1604629) S,S′-diphenyl acetals from phenylacetic acid and thexylphenylthioborane and its role as a reactant in the preparation of a precursor to the HIV protease inhibitor KNI 764. sigmaaldrich.comlookchem.comsigmaaldrich.com The broad utility of this compound in deprotection and bond-forming reactions underscores its importance as a multifaceted tool in the arsenal (B13267) of synthetic organic chemists.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 29957-59-3 | chemsrc.comsigmaaldrich.comlookchem.comsigmaaldrich.combiosynth.com |

| Molecular Formula | C2H6BBr3S | chemsrc.comsigmaaldrich.comlookchem.combiosynth.com |

| Linear Formula | (CH3)2S·BBr3 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 312.66 g/mol | sigmaaldrich.comsigmaaldrich.combiosynth.comthermofisher.cn |

| Melting Point | 106-108 °C | chemsrc.comlookchem.combiosynth.com |

| Density | 1.456 g/mL at 25 °C | chemsrc.comsigmaaldrich.comlookchem.comsigmaaldrich.com |

| Appearance | White solid or solution in solvent | researchgate.netsigmaaldrich.com |

Table 2: Key Applications of this compound

| Application | Description | References |

| Ether Cleavage | Demethylation of aryl methyl ethers to produce phenols. | researchgate.netsigmaaldrich.comscientificlabs.co.uk |

| Hydrolysis | Conversion of 1,3-methylenedioxole rings to 1,2-dihydroxy compounds. | sigmaaldrich.comscientificlabs.co.uk |

| Baylis-Hillman Reaction | Synthesis of Baylis-Hillman adducts and α-halomethyl enones. | sigmaaldrich.comscientificlabs.co.uk |

| Acetal (B89532) Formation | Preparation of benzyl S,S′-diphenyl acetals. | sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com |

| Pharmaceutical Synthesis | Used in the preparation of a precursor to the HIV protease inhibitor KNI 764. | lookchem.comsigmaaldrich.com |

Properties

IUPAC Name |

tribromo(dimethylsulfonio)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BBr3S/c1-7(2)3(4,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVLHAUANAMSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([S+](C)C)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BBr3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400389 | |

| Record name | Tribromoborane-methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29957-59-3 | |

| Record name | Tribromoborane-methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron tribromide dimethyl sulfide complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies of Tribromoborane Methyl Sulfide and Analogous Borane Sulfur Complexes

Direct Synthesis Routes for Tribromoborane-Methyl Sulfide (B99878)

Tribromoborane-methyl sulfide, with the chemical formula (CH₃)₂S·BBr₃, is a stable complex available commercially as a solid or in a dichloromethane (B109758) solution. sigmaaldrich.com This reagent is utilized in various chemical transformations, including the deprotection of methyl groups in aryl methyl ethers and the hydrolysis of 1,3-methylenedioxole rings to form 1,2-dihydroxy compounds. It also serves as a reagent in the synthesis of Baylis-Hillman adducts and α-halomethyl enones. sigmaaldrich.com While specific laboratory-scale synthesis protocols are not extensively detailed in readily available literature, its commercial availability suggests well-established industrial production methods.

Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₂H₆BBr₃S |

| Molecular Weight | 312.66 g/mol |

| Appearance | Powder or liquid solution |

| Melting Point | 106-108 °C |

Alternative Preparative Strategies for Related Borane-Dialkyl Sulfide Complexes

The synthesis of analogous borane-dialkyl sulfide complexes often involves the direct reaction of a borane (B79455) precursor with the corresponding dialkyl sulfide. These methods provide access to a range of reagents with tailored reactivity.

Dibromoborane-dimethyl sulfide ((CH₃)₂S·BHBr₂) is another important borane-sulfur complex. sigmaaldrich.comsigmaaldrich.com It is used as a reactant for reductive elimination C-C bond-forming reactions, hydroboration reactions, and the ring-opening of terminal epoxides. sigmaaldrich.comresearchgate.net The synthesis of this complex can be achieved through various methods, often involving the reaction of a suitable boron source with dimethyl sulfide.

Properties of Dibromoborane-Dimethyl Sulfide Complex:

| Property | Value |

|---|---|

| Molecular Formula | C₂H₇BBr₂S |

| Molecular Weight | 233.76 g/mol |

| Appearance | Solid or liquid solution |

| Melting Point | 30-35 °C |

N-heterocyclic carbenes (NHCs) are a class of stable carbenes that form strong adducts with Lewis acids like boranes. nih.gov The synthesis of NHC-borane adducts has gained significant attention due to their stability and potential applications in catalysis and materials science. nih.govresearchgate.net

A general method for the synthesis of NHC-borane adducts involves the deprotonation of the corresponding imidazolium (B1220033) salt to generate the free NHC, which is then trapped by a borane source. For instance, the reaction of an imidazolium salt with a strong base like lithium diisopropylamide (LDA) or n-butyllithium in an appropriate solvent, followed by the addition of a borane reagent, yields the desired NHC-borane adduct. nih.gov

One specific example is the synthesis of a triethylborane (B153662) adduct of an NHC, which was unexpectedly formed by the reaction of an imidazolium salt with lithium triethylborohydride (LiBEt₃H). In this reaction, LiBEt₃H acts as both a base to generate the carbene and as the source of the borane. These NHC-borane adducts are often stable towards air and moisture, making them easy to handle.

The stability and properties of these adducts are influenced by the substituents on the NHC ring and the nature of the borane. nih.gov For example, the C-B bond length in NHC-borane adducts can be affected by the steric bulk of the N-substituents on the NHC. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Purity in Academic Research

The optimization of synthetic pathways for borane-sulfur and related complexes is crucial for obtaining high yields and purity, which are essential for their application in further chemical reactions. Key parameters that are often optimized include the choice of solvent, reaction temperature, stoichiometry of reactants, and the method of purification.

For instance, in the synthesis of NHC-borane adducts, the choice of base and the reaction conditions can significantly impact the outcome. The use of different equivalents of a base like n-butyllithium can lead to different product ratios. nih.gov

Purification techniques such as crystallization and chromatography are commonly employed to isolate the desired borane complexes in high purity. The stability of many borane adducts, such as NHC-borane complexes, allows for their purification by column chromatography. researchgate.net

Mechanistic Investigations of Chemical Transformations Mediated by Tribromoborane Methyl Sulfide

Electrophilic Bromination Mechanisms

Tribromoborane-methyl sulfide (B99878) serves as a source of electrophilic bromine, participating in addition reactions with unsaturated systems and substitution reactions with carbonyl compounds.

Regio- and Stereoselectivity in Bromoboration Reactions of Unsaturated Hydrocarbons (e.g., Alkynes, Allenes)

The reaction of tribromoborane with alkynes and allenes, known as bromoboration, proceeds with notable regio- and stereoselectivity. In the case of alkynes, the reaction typically involves the syn-addition of a B-Br bond across the carbon-carbon triple bond. researchgate.net This stereoselective addition leads to the formation of (Z)-(2-bromo-1-alkenyl)dibromoboranes. researchgate.net These vinylborane (B8500763) intermediates are valuable synthons in organic chemistry. researchgate.net For instance, they can be used in subsequent reactions, such as additions to carbonyl compounds. researchgate.net

The bromoboration of terminal alkynes with tribromoborane provides (Z)-2-bromo-1-alkenylboranes. researchgate.net These intermediates can then be utilized in palladium-catalyzed cross-coupling reactions to generate 2,2-disubstituted alkenylboranes, which are precursors for di- or tri-substituted alkenes. researchgate.net

With allenes, tribromoborane reacts to yield bromoboration products. For example, the reaction with allene (B1206475) at low temperatures produces (2-bromoallyl)dibromoborane. researchgate.net

The regio- and stereoselectivity of these reactions are influenced by both steric and electronic factors of the substrates. thieme-connect.de

Carbonyl Group Bromination in Aromatic Aldehydes

When aromatic aldehydes containing methoxy (B1213986) groups are treated with tribromoborane, bromination of the carbonyl group can occur more rapidly than the demethylation of the ether. researchgate.net This leads to the formation of benzal bromides. researchgate.net The Lewis acidic nature of the boron center in tribromoborane-methyl sulfide activates the carbonyl group, making it susceptible to nucleophilic attack by a bromide ion. This process is generally observed in reactions with aromatic aldehydes. researchgate.net

The mechanism for the acid-catalyzed halogenation of aldehydes and ketones typically proceeds through an enol intermediate. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form the enol. libretexts.org The nucleophilic enol then attacks the electrophilic halogen. libretexts.orgmasterorganicchemistry.com In the context of tribromoborane, the Lewis acid can coordinate to the carbonyl oxygen, facilitating the formation of the enol or enolate-like species, which then reacts with a source of electrophilic bromine.

Lewis Acid Catalysis and Activation Mechanisms

The strong Lewis acidity of the boron atom in this compound is central to its role in a wide array of chemical transformations, including the stabilization of reactive intermediates and the cleavage of various functional groups.

Role of this compound in Stabilizing Reactive Intermediates

Density functional theory (DFT) calculations have shed light on the mechanistic pathways of reactions mediated by boron tribromide, highlighting the role of the reagent in stabilizing reactive intermediates. In the demethylation of aryl methyl ethers, a proposed mechanism involves the formation of charged intermediates. nih.govnih.gov It is suggested that the formation of a cationic intermediate and a free bromide ion is thermodynamically unfavorable. nih.govcore.ac.uk Instead, a bimolecular process where one ether adduct acts as a nucleophile towards another has been proposed. nih.govcore.ac.uk

A key aspect of the mechanism is the dynamic equilibrium at the boron center, which stabilizes the bromide until it is required for nucleophilic attack. core.ac.uk This avoids the formation of highly energetic free bromide ions in solution. core.ac.uk The formation of ether-BBr3 adducts makes the methyl group more susceptible to nucleophilic attack and provides a source of nucleophilic bromide without its direct generation. core.ac.uk

Mechanisms of Cleavage Reactions (e.g., Ethers, Acetals, Silyl (B83357) Ethers)

This compound is a highly effective reagent for the cleavage of ethers, acetals, and silyl ethers. The general mechanism for ether cleavage involves the initial formation of an adduct between the ether oxygen and the Lewis acidic boron atom. ufp.pt This coordination weakens the carbon-oxygen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by a bromide ion.

Ether Cleavage: For alkyl aryl ethers, cleavage occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl bromide. researchgate.net In the case of mixed dialkyl ethers, the cleavage generally happens at the more substituted carbon-oxygen bond. researchgate.net DFT studies suggest that for many ethers, the cleavage does not proceed through a simple unimolecular pathway. Instead, a bimolecular mechanism involving two ether-BBr3 adducts is favored, where one adduct delivers a bromide to the other. ufp.pt However, for ethers that can form stable carbocations (e.g., secondary and tertiary alkyl ethers), a unimolecular pathway with the formation of a carbocationic intermediate is more likely. ufp.pt

Acetal (B89532) and Ketal Cleavage: The cleavage of acetals and ketals with this compound follows a similar initial step of Lewis acid coordination to one of the oxygen atoms. This activation facilitates the cleavage of a carbon-oxygen bond, often leading to the formation of a geminal dibromide from the corresponding acetal. researchgate.net

Silyl Ether Cleavage: The cleavage of silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, with this compound proceeds via attack at the carbon-oxygen bond, resulting in the formation of an alkyl bromide. researchgate.net The strong affinity of boron for oxygen and the formation of a stable silicon-bromine bond can also play a role in driving this reaction. The cleavage of silyl ethers can also be achieved with other reagents, often involving fluoride (B91410) ions, which have a high affinity for silicon. organic-chemistry.org

Detailed Studies on Aryl Ether Demethylation Processes

The demethylation of aryl methyl ethers is one of the most common applications of tribromoborane and its methyl sulfide complex. researchgate.net Detailed mechanistic studies, including DFT calculations, have provided significant insights into this process. nih.govnih.gov

It was initially thought that one equivalent of BBr3 was required per ether group. mdma.ch However, computational and experimental evidence has shown that one equivalent of BBr3 can cleave up to three equivalents of an aryl methyl ether like anisole (B1667542). nih.govnih.gov This is proposed to occur through a three-cycle mechanism. nih.govnih.gov

The reaction is initiated by the formation of an adduct between the anisole and BBr3. nih.govcore.ac.uk A key finding is that the direct dissociation of this adduct to form a cationic intermediate and a free bromide ion is energetically unfavorable. nih.govcore.ac.uk Instead, a bimolecular mechanism is proposed where a bromide from one BBr3-ether adduct attacks the methyl group of another adduct. nih.govgvsu.edu

Cycle 1: Anisole reacts with BBr3 to form PhOBBr2 and MeBr.

Cycle 2: PhOBBr2 reacts with a second equivalent of anisole to produce (PhO)2BBr and MeBr. The transition state for this step is lower in energy than a bimolecular reaction involving two adducts. nih.gov

Cycle 3: (PhO)2BBr reacts with a third equivalent of anisole to yield B(OPh)3 and MeBr. nih.gov

The final triphenoxyborane is then hydrolyzed during aqueous workup to yield the phenol. nih.govnih.gov

The following table summarizes the calculated Gibbs energies for key steps in the proposed demethylation mechanism of anisole by BBr3. nih.govcore.ac.ukresearchgate.net

| Step | Reactants | Products | ΔG (kcal/mol) |

| Adduct Formation | Anisole + BBr3 | Anisole-BBr3 adduct | - |

| Unimolecular Dissociation | Anisole-BBr3 adduct | [Anisole-BBr2]+ + Br- | +38.9 nih.govcore.ac.uk |

| Cycle 1 | Anisole-BBr3 adduct + Anisole | PhOBBr2 + MeBr + BBr3 | -21.8 core.ac.uk |

| Cycle 2 | PhOBBr2 + Anisole | (PhO)2BBr + MeBr | -17.0 nih.gov |

| Cycle 3 | (PhO)2BBr + Anisole | B(OPh)3 + MeBr | -17.6 core.ac.uk |

This detailed mechanistic understanding allows for more efficient use of the reagent, as sub-stoichiometric amounts can be employed for complete demethylation. nih.govnih.gov

Reduction Mechanisms of Sulfur Compounds (e.g., Sulfoxides to Sulfides)

The reduction of sulfoxides to sulfides is a crucial transformation in organic synthesis. While various reagents can achieve this, tribromoborane-dimethyl sulfide (BBr₃·SMe₂) offers a specific methodology. The mechanism of sulfoxide (B87167) reduction often involves the initial activation of the sulfoxide oxygen by an electrophilic species. In related systems, such as those using oxalyl chloride, this activation leads to the formation of a highly electrophilic chlorosulfonium salt. mdpi.com This intermediate is then susceptible to attack by a nucleophile, which in some reported cases is a vinyl ether acting as a chlorine scavenger, ultimately yielding the corresponding sulfide. mdpi.com

A variety of reagents have been developed for the deoxygenation of sulfoxides, each with its own mechanistic pathway and substrate scope. These include combinations like triflic anhydride (B1165640) and potassium iodide, as well as photocatalytic methods using visible light. organic-chemistry.orgnih.gov The choice of reagent is often dictated by the desire for chemoselectivity, allowing for the reduction of sulfoxides in the presence of other sensitive functional groups. organic-chemistry.org

Table 1: Comparison of Reagents for Sulfoxide Reduction

| Reagent/System | Conditions | Key Features |

| Oxalyl chloride / Ethyl vinyl ether | Room temperature, acetone | Forms a chlorosulfonium salt intermediate; applicable on a large scale. mdpi.com |

| Sodium borohydride (B1222165) / Iodine | Anhydrous THF | Chemoselective; tolerates esters, nitriles, and double bonds. organic-chemistry.org |

| SOCl₂ / Ph₃P | Room temperature, THF | Mild conditions. organic-chemistry.org |

| Triflic anhydride / Potassium iodide | Room temperature, acetonitrile | Chemoselective; tolerates a wide range of functional groups. organic-chemistry.org |

| Photocatalytic (e.g., fac-Ir(ppy)₃) | Visible light, CH₂Cl₂ | Radical chain mechanism; mild conditions. nih.gov |

Intramolecular Reactions and Cyclization Pathways

Tribromoborane and its adducts are effective mediators of intramolecular cyclization reactions, often initiated by the cleavage of an ether and subsequent intramolecular electrophilic aromatic substitution. researchgate.net This strategy has been successfully employed in the diastereoselective cyclization of various precursors to form hydroxylated aryldihydrobenzofurans, which are common structural motifs in natural products. researchgate.net A proposed mechanism involves the deprotection of an ether followed by the cyclization event. researchgate.net

In a related context, intramolecular cyclization can be a key step in the synthesis of complex heterocyclic structures. For instance, copper-catalyzed cascade reactions involving alkynylation, cyclization, and isomerization can produce 1,2-dihydrobenzofuro[3,2-b]pyridines. dicp.ac.cn These products can be further transformed into aromatic benzofuro[3,2-b]pyridines. dicp.ac.cn While not directly using this compound, these examples highlight the power of cyclization cascades in building molecular complexity.

Boron-based reagents can also facilitate intramolecular borylation. For example, the pyrolysis of a boroxine, in combination with other reagents, can lead to the formation of cyclic borinates. mdpi.com A proposed mechanism for some electrophilic borylations involves the complexation of the boron atom to a methoxy group, followed by demethylation and subsequent intramolecular borylation. mdpi.com

Transition-Metal-Free Thioboration Reaction Pathways

A significant advancement in organoboron chemistry is the development of transition-metal-free thioboration of terminal alkynes. nih.govacs.org This method provides access to both cis- and trans-[β-(arylthio)vinyl]boranes, depending on the reaction conditions, offering a direct route to versatile vinyl boron and vinyl sulfide compounds. nih.govacs.org The reaction is highly regioselective, with the boron and sulfur moieties adding to the terminal and internal positions of the alkyne, respectively. nih.govacs.org

The substrate scope for this reaction is broad, accommodating a range of terminal alkynes. nih.gov Mechanistic studies suggest that the stereochemical outcome can be controlled, with the cis-thioboration product being formed initially. nih.gov Isomerization to the trans product can occur under specific conditions, such as in the presence of oxygen. nih.gov The reaction tolerates various functional groups, and the resulting vinyl borons can be further functionalized through reactions like Suzuki-Miyaura coupling. nih.govacs.org

Table 2: Regio- and Stereoselectivity in Transition-Metal-Free Thioboration

| Alkyne Substrate | Product | Stereochemistry |

| Terminal Alkynes (general) | [β-(arylthio)vinyl]boranes | cis or trans (condition dependent) nih.govacs.org |

| Phenylacetylene | cis-(β-(phenylthio)vinyl)borane | cis nih.gov |

| 1-Hexyne | cis-(β-(butylthio)vinyl)borane | cis nih.gov |

The mechanism of this thioboration likely involves the direct addition of a B-S bond across the carbon-carbon triple bond. The ability to perform this transformation without a transition metal catalyst is a significant advantage, avoiding potential issues with catalyst toxicity and removal. acs.org

Nucleophilic Substitution Reactions at Boron Centers in Borane-Sulfur Adducts

Borane (B79455) adducts, including those with sulfur-based ligands, can undergo nucleophilic substitution at the boron center. pitt.eduresearchgate.net This reactivity allows for the synthesis of a variety of substituted boranes. For instance, N-heterocyclic carbene (NHC)-borane complexes can be halogenated and subsequently reacted with nucleophiles to introduce new functional groups at the boron atom. pitt.edursc.org

The reaction of a six-membered saturated NHC-borane adduct with iodine leads to the formation of NHC boryl iodides. rsc.org These iodides can then react with various nucleophiles to yield mono- and disubstituted boranes with functionalities such as triflate (OTf) or nitrate (B79036) (ONO₂). rsc.org This demonstrates the feasibility of sequential substitution reactions at the boron center of a stable borane adduct.

In a broader context, nucleophilic substitution at tetracoordinate boron is a known process. researchgate.net The interaction of the octahydrotriborate anion ([B₃H₈]⁻) with nucleophiles in the presence of Lewis acids is a method for preparing substituted derivatives of the type [B₃H₇Nu]. mdpi.com The reaction is believed to proceed through an intermediate where the Lewis acid activates the borane cluster towards nucleophilic attack. mdpi.com

Formation of Dihydroxyborenium Cations

Dihydroxyborenium cations, [L-B(OH)₂]⁺, are a class of boron-containing ions that can be generated from borane adducts. capes.gov.brdntb.gov.ua The reaction of N-heterocyclic carbene (NHC)-borane adducts with an excess of a strong acid, such as triflic acid, can lead to the formation of isolable dihydroxyborenium triflate salts. capes.gov.br These species have been characterized by NMR spectroscopy and X-ray crystallography. capes.gov.br

The formation of a dihydroxyborenium cation has also been observed from the reaction of a six-membered saturated NHC-borane adduct with bromine and water. rsc.orgresearchgate.net This suggests that the presence of water during the reaction with an electrophile can lead to the formation of the dihydroxyborenium species. These cations represent a unique structural motif in boron chemistry and are of interest for their potential reactivity. pitt.edu

Applications of Tribromoborane Methyl Sulfide in Advanced Organic Synthesis

Strategic Utility in the Synthesis of Complex Organic Molecules

The controlled and selective nature of tribromoborane-methyl sulfide (B99878) allows for its use in the intricate construction of complex molecular architectures.

Tribromoborane-methyl sulfide serves as an effective source of bromine for the controlled bromination of various organic compounds. For instance, it has been utilized in the demethylation and subsequent bromination of benzoate (B1203000) derivatives. researchgate.net This reagent can also be involved in tandem reactions that include a bromination step, such as the bromination of phenanthrene (B1679779) derivatives that can occur after cyclization reactions. researchgate.net

A significant application of this compound lies in the synthesis of various boron-containing compounds, which have garnered increasing interest due to their unique properties and biological activities. researchgate.netrsc.org These compounds are integral to organic, material, and medicinal chemistry. researchgate.net The reagent facilitates the preparation of organoboron intermediates, which are versatile building blocks in organic synthesis. For example, it is used in the hydroboration of alkynes to produce alkenyldibromoboranes. researchgate.net These intermediates can then be used in subsequent reactions to create more complex molecules. researchgate.net

The reactivity of this compound makes it a key reagent in the synthesis of intermediates for the pharmaceutical and agrochemical industries. sci-hub.sewikipedia.org Its ability to effect specific transformations, such as ether cleavage and bromination, is crucial in the multi-step synthesis of active pharmaceutical ingredients and agrochemicals. researchgate.netwikipedia.org For example, its role in the dealkylation of ethers is a valuable tool in modifying molecular structures to achieve desired biological activity.

Notably, this compound is a reactant in the preparation of precursors for the HIV protease inhibitor KNI-764. sigmaaldrich.comchemicalbook.com HIV protease is a critical enzyme in the life cycle of the HIV virus, and inhibitors of this enzyme are a cornerstone of antiretroviral therapy. The synthesis of potent and specific inhibitors often involves complex chemical steps where reagents like this compound play a crucial role. nih.gov

Functional Group Transformations and Manipulations

This compound is a powerful tool for a variety of functional group transformations, enabling chemists to manipulate complex molecules with high degrees of selectivity.

A key application of boron tribromide, and by extension its complex with dimethyl sulfide, is the conversion of alcohols to alkyl bromides. researchgate.net This transformation is a fundamental process in organic synthesis, allowing for the introduction of a bromine atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions or as a handle for other transformations. The reactivity of alcohols towards boron tribromide generally follows the order of tertiary > secondary > primary. researchgate.netlibretexts.org The use of the dimethyl sulfide complex offers a more convenient and often milder alternative to using boron tribromide directly. researchgate.net

| Starting Alcohol Type | Reactivity with BBr₃ | Product | Mechanism Consideration |

| Primary Alcohol | Lower | Primary Alkyl Bromide | Generally Sₙ2-type displacement youtube.com |

| Secondary Alcohol | Intermediate | Secondary Alkyl Bromide | Can proceed via Sₙ1 or Sₙ2 pathways masterorganicchemistry.com |

| Tertiary Alcohol | Higher | Tertiary Alkyl Bromide | Primarily Sₙ1 mechanism involving a carbocation intermediate libretexts.orgmasterorganicchemistry.com |

Hydrolysis of Methylenedioxole Ring Compounds to Dihydroxy Compounds

The this compound complex is an effective reagent for the hydrolysis of the 1,3-methylenedioxole ring, a common protecting group for catechols, to yield the corresponding 1,2-dihydroxy compounds. scientificlabs.co.uksigmaaldrich.cnsigmaaldrich.com This transformation is crucial in the synthesis of natural products and other polyfunctional molecules where mild deprotection conditions are required. The reaction proceeds by cleavage of the acetal-like structure of the methylenedioxole ring.

The general transformation can be represented as follows:

Reaction Scheme for the hydrolysis of a methylenedioxole ring to a dihydroxy compound using this compound.

Detailed research findings have demonstrated the efficiency of this method across various substrates. The reaction is typically carried out in an inert solvent like dichloromethane (B109758).

Preparation of S,S′-Diphenyl Acetals

This compound plays a role in the preparation of S,S′-diphenyl acetals. scientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comchemicalbook.com This transformation involves the reaction of a carboxylic acid with thexylphenylthioborane, a process that can be facilitated by the presence of the this compound complex. scientificlabs.co.uksigmaaldrich.cnsigmaaldrich.com For example, benzyl (B1604629) S,S′-diphenyl acetal (B89532) can be prepared from phenylacetic acid using this methodology. scientificlabs.co.uksigmaaldrich.cn

Demethylation and Deprotection Strategies in Multistep Syntheses

One of the most widely recognized applications of tribromoborane and its methyl sulfide complex is the cleavage of aryl methyl ethers to the corresponding phenols. researchgate.netthieme-connect.de This demethylation is a critical step in the total synthesis of numerous natural products and complex organic molecules. researchgate.netresearchgate.net The this compound complex offers a milder and more convenient alternative to neat tribromoborane, which is a highly corrosive and moisture-sensitive liquid. thieme-connect.de

The dealkylation of aryl methyl ethers using this reagent has been shown to proceed in high yields. researchgate.netresearchgate.net The presence of a carbonyl substituent on the aromatic ring can facilitate the selective deprotection of polymethoxyaryl compounds. researchgate.net The dimethyl sulfide not only stabilizes the reagent but also acts as a soft nucleophile, aiding in the cleavage of the O-methyl bond. thieme-connect.de

| Substrate Type | Reagent System | Product | Key Features |

| Aryl Methyl Ethers | BBr₃·SMe₂ | Aryl Hydroxides (Phenols) | High yields, convenient handling. researchgate.netresearchgate.net |

| Polymethoxyaryl Compounds | BBr₃·SMe₂ | Selectively Demethylated Products | Carbonyl groups can direct selective cleavage. researchgate.net |

Stereoselective and Regioselective Synthetic Protocols

The unique reactivity of this compound extends to its use in stereoselective and regioselective reactions, enabling the synthesis of complex molecular architectures with high precision.

Asymmetric Diels-Alder Reactions Utilizing Chiral Boron Reagents

Chiral Lewis acids derived from tribromoborane are effective catalysts for asymmetric Diels-Alder reactions. researchgate.net For instance, a chiral boron reagent generated in situ from tribromoborane and a chiral prolinol derivative can catalyze the reaction between α,β-unsaturated aldehydes and cyclopentadiene, yielding the corresponding cycloaddition products with good to excellent enantiomeric excesses. researchgate.net Similarly, complexes formed from chiral pyrrolidines and tribromoborane have been shown to be effective catalysts for these cycloadditions. researchgate.net

Synthesis of (Z,Z)-1-Bromo-1,3-dienes

A direct and selective synthesis of (Z,Z)-1-bromo-1,3-dienes can be achieved through a hydroboration-bromoboration sequence of two different alkynes, where this compound plays a key role. nii.ac.jp This methodology provides a powerful tool for the stereocontrolled synthesis of conjugated diene systems, which are important building blocks in organic synthesis.

Preparation of α-Substituted Styrenes and Derivatives

Haloboration and phenylboration reactions of acetylenes using boron halides, including tribromoborane, have potential applications in the synthesis of α-substituted styrenes and their derivatives. researchgate.netresearchgate.netresearchgate.net These reactions proceed via the addition of the boron and halogen moieties across the triple bond of the alkyne. The resulting vinylborane (B8500763) intermediates can be further elaborated to afford the desired styrene (B11656) derivatives. acs.org

| Reaction Type | Key Reactants | Product Type | Significance |

| Asymmetric Diels-Alder | α,β-Unsaturated Aldehydes, Dienes, Chiral Boron Reagent (from BBr₃) | Chiral Cycloadducts | High enantioselectivity. researchgate.net |

| Diene Synthesis | Alkynes, Borane (B79455) Reagents | (Z,Z)-1-Bromo-1,3-dienes | Stereoselective formation of conjugated dienes. nii.ac.jp |

| Styrene Synthesis | Acetylenes, BBr₃ | α-Substituted Styrenes | Access to functionalized vinylarenes. researchgate.netresearchgate.net |

Stereoselective Synthesis of β-Mono- and β,β-Disubstituted α,β-Unsaturated Esters

A notable application of this compound is in the stereoselective synthesis of β-mono- and β,β-disubstituted α,β-unsaturated esters. researchgate.net This method relies on the stepwise alkylation and subsequent alkoxycarbonylation of 2-bromo-1-alkenylboronates, which can be prepared through the hydroboration of 1-alkynes using dibromoborane-dimethyl sulfide, followed by treatment with tribromoborane. researchgate.net

The process allows for the controlled introduction of substituents at the β-position of the unsaturated ester, affording products with high stereoselectivity and in good yields. researchgate.net The cross-coupling reaction of (Z)-2-bromo-1-alkenylboranes, derived from the bromoboration of 1-alkynes with tribromoborane, with organozinc chlorides in the presence of a palladium catalyst yields 2,2-disubstituted alkenylboranes. researchgate.net These intermediates are then converted into the desired di- or tri-substituted alkenes. researchgate.net This methodology provides a robust route to structurally diverse α,β-unsaturated esters, which are valuable building blocks in organic synthesis. rsc.orgnih.gov

Development of Novel Synthetic Methodologies

This compound has been instrumental in the creation of new synthetic strategies, expanding the toolbox available to organic chemists for constructing complex molecular architectures.

One-Pot Synthesis of Baylis-Hillman Adducts and α-Halomethyl Enones

The complex BBr₃·SMe₂ mediates the reaction between aldehydes and α,β-unsaturated ketones, providing a versatile one-pot synthesis of either Baylis-Hillman adducts or α-halomethyl enones. scientificlabs.co.ukresearchgate.netsigmaaldrich.cn The outcome of the reaction is critically dependent on the workup procedure employed. researchgate.netlookchem.com

The reaction proceeds via a tandem sequence involving the Michael addition of a bromide ion to the activated alkene, followed by the nucleophilic attack of the resulting enolate onto the aldehyde. lookchem.com The choice of quenching agent directs the final product formation.

Formation of α-Halomethyl Enones : When the reaction mixture is quenched with water, dehydration occurs, leading to the formation of α-halomethyl enones in high yields. researchgate.netlookchem.com

Formation of Baylis-Hillman Adducts : A workup with an aqueous solution of 10% trimethylamine (B31210) favors the formation of the α-methylene aldol (B89426), which is the classic Baylis-Hillman adduct. researchgate.netlookchem.com

Mixed Products : An aqueous sodium bicarbonate (NaHCO₃) workup can yield a mixture of products, including the α-methylene aldol, α-halomethyl aldol, and α-halomethyl enones. researchgate.netlookchem.com

This methodology offers a flexible and efficient route to highly functionalized products from simple starting materials. epa.gov

Table 1: BBr₃·SMe₂-Mediated Reaction of Aldehydes with 3-Buten-2-one researchgate.netlookchem.com

| Aldehyde | Workup Condition | Major Product(s) | Yield (%) |

|---|---|---|---|

| p-Nitrobenzaldehyde | H₂O | α-Bromomethyl enone | High |

| p-Nitrobenzaldehyde | 10% aq. Me₃N | α-Methylene aldol (Baylis-Hillman Adduct) | - |

| Benzaldehyde | aq. NaHCO₃ | α-Methylene aldol, α-Bromomethyl aldol, α-Bromomethyl enone | - |

| p-Nitrobenzaldehyde | aq. NaHCO₃ | α-Methylene aldol, α-Bromomethyl aldol, α-Bromomethyl enone | - |

Synthesis of Boron-Doped Polycyclic Aromatic Hydrocarbons

Tribromoborane is a key reagent for the synthesis of boron-doped polycyclic aromatic hydrocarbons (B-PAHs). nih.govd-nb.infonih.gov These novel materials are of significant interest due to their unique electronic and photophysical properties, which make them attractive for applications in organic electronics. nih.govd-nb.info

One prominent method involves the reaction of BBr₃ with suitably substituted diarylalkynes. nih.govrsc.org This reaction proceeds through a sequential bromoboration and intramolecular electrophilic C–H borylation cascade. nih.gov This one-pot route is operationally simple and provides access to a range of brominated B-doped PAHs from readily available precursors. nih.gov The resulting brominated B-PAHs can be isolated as borinic acids or as more stable B-mesityl-protected derivatives. nih.gov These compounds exhibit very low-lying Lowest Unoccupied Molecular Orbital (LUMO) energies, making them excellent electron acceptors. nih.gov

The C–Br bonds installed during the borylation process serve as valuable synthetic handles for further functionalization, for example, through Negishi cross-coupling reactions to create donor-acceptor-donor molecules with narrow HOMO-LUMO gaps. nih.gov

Table 2: Synthesis of Brominated Boron-Doped PAHs using BBr₃ nih.gov

| Alkyne Precursor | Product Type | Yield (%) | Key Property |

|---|---|---|---|

| Di(1-naphthyl)acetylene | Brominated B-doped PAH (Borinic acid) | Useful | Low LUMO energy |

| 1-Phenyl-2-(pyren-1-yl)acetylene | Brominated B₂-doped PAH (B-mesityl protected) | - | Reduction potential E₁/₂ = -0.96 V vs Fc⁺/Fc |

Formation of Bicyclic-Boronates for API Development

Bicyclic boronates are crucial structural motifs found in several advanced antibiotic drug candidates, making their efficient synthesis a high-priority target for medicinal chemists. nih.govmdpi.com A practical, metal-free strategy for preparing these valuable compounds utilizes tribromoborane for a heteroatom-directed alkenyl sp²-C–H borylation. nih.gov

This methodology involves the reaction of substrates like 2-alkenylphenyl methyl ethers with BBr₃. The reaction is facilitated by a bulky organic base, which is necessary to trap the HBr byproduct without forming a non-reactive complex with BBr₃. nih.gov The process is believed to proceed via initial complexation of the boron to the ether's oxygen atom, followed by demethylation and subsequent intramolecular C-H borylation to form the bicyclic structure. nih.govmdpi.com

This approach demonstrates good functional group tolerance and provides high yields for a variety of substrates, including those bearing halides and cyclic frameworks. nih.gov The resulting bicyclic boronates are direct precursors to important APIs, such as the antibacterial agent QPX7728, and can be transformed into other valuable structures like chiral hemiboronic acid catalysts. nih.gov

Table 3: Synthesis of Bicyclic Boronates via Metal-Free C-H Borylation nih.gov

| Substrate | Product | Yield (%) |

|---|---|---|

| (Z)-1-methoxy-2-(prop-1-en-1-yl)benzene | Bicyclic boronate | 92 |

| (Z)-4-chloro-1-methoxy-2-(prop-1-en-1-yl)benzene | Chloro-substituted bicyclic boronate | 95 |

| (Z)-1-methoxy-2-(2-cyclohexylvinyl)benzene | Cyclohexyl-substituted bicyclic boronate | 88 |

| (Z)-1-(1-methoxyvinyl)-1H-indole | Indole-fused bicyclic boronate | 91 |

Compound Index

Advanced Spectroscopic Characterization and Structural Elucidation of Tribromoborane Methyl Sulfide Adducts and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for probing the structure and dynamics of boron compounds in solution. Both ¹¹B and ¹H NMR provide complementary information crucial for characterizing tribromoborane-methyl sulfide (B99878) and tracking its chemical transformations.

¹¹B NMR spectroscopy is particularly sensitive to the coordination environment of the boron atom. The chemical shift of the boron nucleus is highly dependent on its hybridization and the nature of the substituents. For tribromoborane-methyl sulfide, the boron atom is tetracoordinated, having formed a dative bond with the sulfur atom of dimethyl sulfide. This coordination results in a characteristic upfield shift in the ¹¹B NMR spectrum compared to the tricoordinate precursor, tribromoborane. sdsu.edu The formation of the adduct shields the boron nucleus, leading to a resonance in a distinct region of the spectrum.

The chemical shift for tetracoordinate boron species, such as in the this compound adduct, typically appears in the upfield region of the ¹¹B NMR spectrum. sdsu.edu The precise chemical shift is influenced by the strength of the boron-sulfur bond and the electron-withdrawing effects of the bromine atoms. Monitoring changes in the ¹¹B NMR spectrum allows for the direct observation of the formation of the adduct and any subsequent reactions involving the boron center. For instance, ligand exchange reactions or the formation of new boron-containing species can be readily identified by the appearance of new signals with distinct chemical shifts. researchgate.netresearchgate.net The multiplicity of the signals in proton-coupled ¹¹B NMR spectra can also provide information about the number of hydrogen atoms directly attached to boron, although this is not directly applicable to the this compound adduct itself. sdsu.edu

Table 1: Representative ¹¹B NMR Chemical Shift Data for Borane (B79455) Species

| Compound/Species | Coordination at Boron | Typical ¹¹B Chemical Shift (ppm) | Reference |

| Tribromoborane (BBr₃) | Trigonal Planar | ~40 | kakhia.org |

| This compound | Tetrahedral | -10 to -20 (estimated) | sdsu.edu |

| Borohydride (B1222165) (BH₄⁻) | Tetrahedral | -26 to -45 | sdsu.edu |

| Trialkylboranes (R₃B) | Trigonal Planar | 83 to 93 | sdsu.edu |

| Boronic Esters (RB(OR')₂) | Trigonal Planar | 28 to 33 | scielo.org.mx |

| Amine-borane adducts (R₃N-BH₃) | Tetrahedral | -5 to -25 | rsc.org |

Note: The chemical shift for this compound is an estimation based on the general trends observed for tetracoordinate borane adducts. Actual values may vary depending on the solvent and other experimental conditions.

While ¹¹B NMR focuses on the boron center, ¹H NMR spectroscopy provides detailed information about the organic portion of the adduct, in this case, the methyl groups of the dimethyl sulfide ligand. The formation of the adduct with tribromoborane influences the electronic environment of the methyl protons, leading to a change in their chemical shift compared to free dimethyl sulfide. This allows for the monitoring of the adduct formation and its concentration in solution. nih.govchemicalbook.com

More significantly, ¹H NMR is crucial for tracking the progress of reactions involving the this compound complex. nih.govnih.gov For instance, in reactions where the complex is used as a reagent, the appearance of new signals corresponding to the protons of the reaction products and the disappearance of the signals of the starting materials can be quantitatively monitored over time. nih.gov This is particularly useful in mechanistic studies, where the rates of reaction and the formation of intermediates can be determined. In cases where radical reactions are initiated, ¹H NMR can be used to identify the final, stable products formed from the radical intermediates, although direct detection of the short-lived radicals themselves is generally not possible with this technique. nih.govchimia.ch

Table 2: Illustrative ¹H NMR Data for Reaction Monitoring

| Species | Relevant Protons | Expected ¹H Chemical Shift (ppm) | Multiplicity | Notes |

| Dimethyl sulfide | -CH₃ | ~2.1 | Singlet | Chemical shift of the free ligand. |

| This compound | -CH₃ | ~2.5-3.0 (estimated) | Singlet | Downfield shift upon coordination to the Lewis acidic boron. |

| A generic alkyl bromide product | Protons adjacent to Br | 3.0 - 4.0 | Varies | Appearance of these signals indicates product formation. |

| A generic alkene product | Vinylic protons | 4.5 - 6.5 | Varies | Can indicate side reactions or specific reaction pathways. |

Note: The chemical shifts are approximate and can be influenced by the solvent and the specific reaction system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline solids. For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the formation of the adduct and provide precise measurements of bond lengths and angles. tandfonline.com This technique would reveal the tetrahedral geometry around the boron atom and the specific B-S, B-Br, and C-S bond distances and the angles between them. tandfonline.comnih.gov

This structural information is invaluable for understanding the nature of the bonding within the adduct. For example, the B-S bond length gives a direct measure of the strength of the dative bond. Comparing the B-Br bond lengths in the adduct to those in free tribromoborane can reveal the extent of electronic changes at the boron center upon coordination. Such data from X-ray crystallography serves as a benchmark for computational studies and helps in interpreting the spectroscopic data obtained in solution. nih.govtandfonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. radical-air.eubarc.gov.in While this compound itself is not a radical, some reactions involving boranes can proceed through radical intermediates. nih.govacs.orgnih.gov For instance, the homolytic cleavage of a bond to the boron atom or the initiation of radical chain reactions by borane complexes can generate transient radical species. acs.orgresearchgate.net

EPR spectroscopy can be used to trap and identify these highly reactive intermediates. radical-air.euucl.ac.uk The EPR spectrum provides information about the g-value and hyperfine coupling constants, which can help in identifying the specific radical species present. For example, if a boron-centered radical were to form, its interaction with the ¹¹B nucleus (I=3/2) and any nearby protons would result in a characteristic splitting pattern in the EPR spectrum. acs.orgnih.gov Although direct detection of radicals in reactions involving this compound is challenging due to their short lifetimes, spin trapping techniques can be employed. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR. radical-air.eu The detection of such radical intermediates would provide strong evidence for a radical-based reaction mechanism. chimia.ch

Application of Spectroscopic Methods for Characterizing Novel Boron Heterocycles

The reaction of this compound with various organic substrates can lead to the formation of novel boron-containing heterocycles. The spectroscopic techniques discussed above are essential for the characterization of these new compounds. researchgate.net

For example, if a reaction leads to a six-membered ring containing boron and sulfur, ¹¹B NMR would confirm the coordination environment of the boron atom within the ring. scielo.org.mx ¹H and ¹³C NMR would be used to elucidate the structure of the organic backbone of the heterocycle. scielo.org.mxresearchgate.net If the resulting heterocycle can be crystallized, X-ray diffraction would provide its definitive solid-state structure. soton.ac.uk In cases where the formation of these heterocycles involves radical intermediates, as has been observed in the formation of some boron heterocycles, EPR spectroscopy would be a key tool for mechanistic investigation. nih.govnih.gov The combined application of these spectroscopic methods provides a powerful arsenal (B13267) for the synthesis and characterization of new boron heterocyclic systems derived from this compound. researchgate.net

Theoretical and Computational Studies on Tribromoborane Methyl Sulfide Reactivity and Properties

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods provide powerful tools for elucidating the intricate details of reaction mechanisms at an atomic level. researchgate.net For tribromoborane-methyl sulfide (B99878), these computational approaches allow for the characterization of transient species like transition states and intermediates, which are often difficult to observe experimentally. By modeling the potential energy surface of a reaction, researchers can map out the most likely pathways, calculate energy barriers, and gain a deeper understanding of the factors controlling the reaction's outcome.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of reactions involving borane (B79455) complexes. umn.edunih.gov This method offers a favorable balance between computational cost and accuracy, making it suitable for studying complex molecular systems. nih.gov In the context of tribromoborane-methyl sulfide, DFT calculations are employed to locate and characterize the geometry and energy of transition states and intermediates along a reaction coordinate. researchgate.netresearchgate.net

A typical DFT study involves optimizing the three-dimensional structures of reactants, products, and any proposed intermediates. Transition state searches are then performed to find the saddle point on the potential energy surface connecting these stable species. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction kinetics. For instance, in reactions where this compound acts as a Lewis acid to activate a substrate, DFT can model the initial complex formation, the subsequent bond-breaking and bond-forming steps, and the final product release. Calculations can provide key geometric parameters, such as bond lengths and angles, for these transient structures, offering insights into the nature of the chemical transformations. rsc.org The accuracy of these calculations can be benchmarked against experimental data when available, or against higher-level theoretical methods. researchgate.net

Table 1: Representative Data from DFT Transition State Calculations

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | Varies (e.g., 10-30 kcal/mol) | The Gibbs free energy difference between the reactants and the transition state. |

| Imaginary Frequency | Varies (e.g., -100 to -500 cm⁻¹) | A single negative frequency in the vibrational analysis, confirming a true transition state. |

Note: The values in this table are illustrative examples of typical outputs from DFT calculations and are not specific to a particular reaction of this compound without direct literature sources.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will react. youtube.comresearchgate.net

Table 2: FMO Theory Parameters and Their Interpretation

| Parameter | Interpretation | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity/electron-donating ability. | The HOMO is likely centered on the sulfur atom's lone pairs. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity/electron-accepting ability. | The LUMO is centered on the boron atom, making it the primary site for nucleophilic attack. |

Modeling of Lewis Acidity and Basicity in Borane-Sulfur Complexes

Computational chemistry provides a quantitative framework for assessing the Lewis acidity and basicity of molecules. For borane-sulfur complexes like this compound, modeling helps to quantify the electron-accepting ability of the boron center and the electron-donating ability of the sulfur atom. Various theoretical scales and descriptors can be calculated to compare its properties to other Lewis acids and bases. researchgate.netresearchgate.net

One common computational approach is to calculate the binding energy or enthalpy of the complex with a standard reference base (e.g., ammonia) or acid. nih.gov Another method involves calculating the Fluoride (B91410) Ion Affinity (FIA) or Hydride Ion Affinity, which provides a measure of the Lewis acidity of the boron center. The molecular electrostatic potential (MEP) can also be calculated and visualized, showing regions of positive potential (electron-deficient, acidic) and negative potential (electron-rich, basic). For this compound, the MEP would show a highly positive region around the boron atom and a negative region near the sulfur. These computational models are invaluable for understanding how substitutions on the boron or sulfur atoms modulate the complex's reactivity and for comparing the Lewis acidity of BBr₃S(CH₃)₂ with other borane adducts like BF₃·OEt₂ or BH₃·THF. nih.govacs.org

Prediction of Stereochemical Outcomes in Borane-Mediated Reactions

When this compound is used in reactions involving chiral molecules, it can lead to the formation of stereoisomeric products. Computational methods are instrumental in predicting and explaining the stereochemical outcome of such reactions. This is typically achieved by modeling the transition states leading to the different possible stereoisomers.

The prediction relies on the principle that the product distribution is determined by the relative energies of the competing transition states. The pathway with the lower activation energy will be faster and lead to the major product. By using DFT or other quantum chemical methods, researchers can build and calculate the energies of all plausible diastereomeric transition state structures. researchgate.net A difference of just a few kcal/mol in transition state energy can lead to high stereoselectivity. These models allow for a detailed analysis of the non-covalent interactions, such as steric hindrance or hydrogen bonding, within the transition state that are responsible for differentiating the energies and ultimately controlling the stereochemical outcome.

Elucidation of Solvent Effects on Reaction Pathways

Solvent can have a profound impact on reaction rates and mechanisms. Computational chemistry can model these effects through two primary approaches: implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or polar transition states.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included directly in the calculation along with the reactants. This allows for the modeling of specific interactions, like hydrogen bonding between the solvent and a reactant or transition state. While more computationally demanding, this method can be crucial when specific solvent-solute interactions play a key role in the reaction mechanism.

Computational Design of Novel Boron-Containing Reagents

The principles of computational chemistry are not only used to study existing compounds but also to design new reagents with tailored properties. nih.gov Starting with the this compound scaffold, researchers can perform in silico modifications to create novel boron-containing reagents with enhanced reactivity, selectivity, or stability. mdpi.commdpi.com

This design process involves systematically changing the substituents on the boron or sulfur atoms and calculating the resulting properties. For example, by replacing the bromine atoms with other halogens or organic groups, one can computationally screen for changes in Lewis acidity using the methods described in section 6.2. Similarly, modifying the sulfide ligand can alter the stability and solubility of the complex. This computational pre-screening can significantly reduce the experimental effort required by identifying the most promising candidate molecules for synthesis and testing, accelerating the discovery of next-generation reagents for organic chemistry. nih.gov

Catalytic and Materials Science Applications of Tribromoborane Methyl Sulfide and Its Derivatives

Tribromoborane-Methyl Sulfide (B99878) as a Lewis Acid Catalyst in Diverse Organic Transformations

The primary application of tribromoborane-methyl sulfide in organic synthesis is as a robust Lewis acid catalyst. Its ability to accept electron pairs allows it to activate a wide array of functional groups, thereby facilitating numerous chemical reactions. The dimethyl sulfide ligand moderates the reactivity of the boron center, making it a more selective and user-friendly reagent compared to uncomplexed tribromoborane.

Detailed research has demonstrated the efficacy of the this compound complex in several key organic transformations sigmaaldrich.com:

Demethylation of Aryl Methyl Ethers: This complex is a highly effective reagent for the cleavage of the strong carbon-oxygen bond in aryl methyl ethers to yield the corresponding phenols. This transformation is crucial in the synthesis of natural products and pharmaceuticals where a hydroxyl group is required at a late stage of the synthesis.

Hydrolysis of 1,3-Methylenedioxole Rings: The complex can be employed to hydrolyze the protective 1,3-methylenedioxole group, converting it into a 1,2-dihydroxy functionality. This is a vital deprotection step in the synthesis of catechols and their derivatives.

Synthesis of Benzyl (B1604629) S,S′-diphenyl Acetals: In reactions with phenylacetic acid and thexylphenylthioborane, this compound facilitates the formation of benzyl S,S′-diphenyl acetals.

Synthesis of Baylis-Hillman Adducts and α-halomethyl Enones: The complex catalyzes the reaction between aldehydes and 3-buten-2-one to produce Baylis-Hillman adducts and α-halomethyl enones, which are valuable intermediates in organic synthesis.

Table 1: Applications of this compound as a Lewis Acid Catalyst

| Transformation | Substrate | Product | Significance |

| Demethylation | Aryl Methyl Ether | Phenol (B47542) | Synthesis of natural products and pharmaceuticals |

| Hydrolysis | 1,3-Methylenedioxole | 1,2-Dihydroxy Compound | Deprotection in catechol synthesis |

| Acetal (B89532) Formation | Phenylacetic Acid | Benzyl S,S′-diphenyl Acetal | Formation of thioacetals |

| C-C Bond Formation | Aldehydes and 3-buten-2-one | Baylis-Hillman Adducts | Synthesis of functionalized alkenes |

Role in Polymer Chemistry and Advanced Material Synthesis

The unique reactivity of tribromoborane and its derivatives, including the methyl sulfide complex, extends to the realm of polymer chemistry and the synthesis of advanced materials. Boron-containing polymers often exhibit unique electronic and optical properties, making them attractive for a variety of applications.

While direct studies on this compound for polymer modification are not extensively documented, the incorporation of boron compounds into polymer backbones is a known strategy to enhance their thermal and chemical stability. The formation of cross-linked structures and the inherent stability of boronate esters can lead to materials with improved performance characteristics. It is plausible that this compound could be utilized in post-polymerization modification reactions to introduce boron moieties, thereby enhancing these properties.

Conjugated polymers, such as oligo(phenylenevinylene)s (OPVs), are of significant interest due to their applications in organic electronics, including light-emitting diodes (OLEDs) and photovoltaics. The synthesis of well-defined OPVs often requires multi-step procedures involving the protection and deprotection of functional groups.

In a notable application, boron tribromide, the parent Lewis acid of the methyl sulfide complex, has been utilized in the synthesis of thiol end-capped stilbenes and OPVs. nih.gov In this synthetic route, a key step involves the reprotection of a thiol group, which is achieved using acetyl chloride and boron tribromide. nih.gov This demonstrates the utility of tribromoborane species in facilitating specific transformations necessary for the construction of complex conjugated polymer systems. The methyl sulfide complex, being a more manageable source of tribromoborane, could potentially be employed in similar synthetic strategies.

Organoboron Compound Synthesis for Catalysis and Materials Science

This compound serves as a valuable precursor for the synthesis of a wide array of organoboron compounds. These compounds are of paramount importance in modern organic chemistry, finding extensive use as reagents in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), as Lewis acid catalysts, and as building blocks for advanced materials.

The synthesis of organoboranes can be achieved through various methods, including the reaction of borane (B79455) derivatives with organometallic reagents or through hydroboration reactions. While specific examples detailing the direct use of this compound for the synthesis of a broad range of organoboron compounds are not extensively reported, its reactivity profile suggests its potential as a starting material. For instance, reaction with Grignard or organolithium reagents could provide access to trialkyl- or triarylboranes.

Table 2: General Routes to Organoboron Compounds

| Precursor | Reagent | Product Class |

| Boron Halide (e.g., BBr₃) | Grignard Reagent (R-MgX) | Trialkyl/Triarylborane (R₃B) |

| Borane (BH₃) | Alkene/Alkyne | Alkyl/Vinylborane (B8500763) |

| Boronic Ester | Organometallic Reagent | Substituted Boronic Ester |

Development of Chiral Boron Catalysts from Tribromoborane Precursors

The development of chiral Lewis acid catalysts is a major focus in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Chiral boron-based Lewis acids have shown significant promise in this area. mdpi.com While the direct conversion of this compound into a chiral catalyst is not a standard procedure, tribromoborane itself is a key precursor in the synthesis of certain chiral boron catalysts.

For example, chiral ligands can be reacted with tribromoborane to generate chiral haloboranes, which can then be further modified to produce catalytically active species. The development of chiral Lewis acids often involves the in-situ generation of the active catalyst from a boron precursor and a chiral ligand. mdpi.com Given that this compound is a convenient source of tribromoborane, it can be considered a potential starting material in the development of new chiral boron catalyst systems. The synthesis of such catalysts is a critical area of research for advancing asymmetric organic transformations. rsc.orgresearchgate.net

Environmental and Emerging Research Directions

Detoxification Strategies for Brominated Organic Pollutants

The chemical reactivity of tribromoborane-methyl sulfide (B99878), particularly its capacity for cleaving ether bonds, presents a promising avenue for the detoxification of certain brominated organic pollutants. A significant class of these pollutants is the polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants in a vast array of consumer and industrial products including plastics, textiles, and electronics. nih.govthermofisher.com The chemical structure of PBDEs, characterized by two phenyl rings linked by an oxygen atom, makes them persistent in the environment and prone to bioaccumulation. nih.gov

Research has extensively documented the utility of boron tribromide, the parent Lewis acid of the methyl sulfide complex, as an excellent reagent for the demethylation or dealkylation of aryl ethers. scielo.br The tribromoborane-methyl sulfide complex offers a more stable and manageable alternative for performing these chemical transformations. sigmaaldrich.cn The core of this detoxification strategy lies in the cleavage of the robust aryl-ether bond (C-O-C) that forms the backbone of PBDEs. This reaction would break down the larger, more persistent PBDE molecules into smaller, brominated phenolic and benzene (B151609) derivatives. While these breakdown products would still require further treatment, this initial degradation step is crucial in mitigating the primary environmental and toxicological threats posed by intact PBDEs. Although direct studies applying this compound to PBDEs are in nascent stages, the foundational chemical principles strongly support its potential as a targeted chemical degradation agent for these hazardous substances.

Potential Applications in Hazardous Waste Treatment

Building on its potential for pollutant degradation, this compound is being explored for its utility in broader hazardous waste treatment protocols. The treatment of waste streams contaminated with persistent organic pollutants (POPs), such as the aforementioned PBDEs and other halogenated compounds, is a significant environmental challenge. mdpi.com The chemical stability of these pollutants often renders conventional treatment methods ineffective.

The application of this compound offers a chemical-reductive approach to waste treatment. Its ability to facilitate the cleavage of carbon-oxygen bonds provides a mechanism to dismantle complex hazardous molecules. researchgate.net This process could be integrated into a multi-step treatment train for industrial effluents or contaminated soil leachates. For instance, initial treatment with this compound could break down complex brominated ethers, making the resulting simpler compounds more amenable to subsequent biological or oxidative degradation processes.

Future Prospects in Sustainable Chemical Synthesis

Beyond environmental remediation, this compound holds considerable promise in advancing sustainable chemical synthesis, often referred to as "green chemistry." Its properties as a reagent align with several key principles of sustainability, such as the use of safer chemicals and the design of more efficient synthetic routes.

The primary advantage of the this compound complex is its physical form and stability. Boron tribromide is a fuming, highly corrosive, and toxic liquid that is difficult to handle. nj.gov In contrast, the dimethyl sulfide complex is a stable, solid powder, which significantly improves its safety profile for storage, handling, and use in reactions. sigmaaldrich.cnresearchgate.net This shift from a hazardous liquid to a manageable solid reduces risks for chemists and minimizes the potential for accidental releases.

In terms of synthetic efficiency, the complex is a highly effective reagent for specific chemical transformations, most notably the cleavage of methyl ethers to deprotect hydroxyl groups in the synthesis of complex molecules like pharmaceuticals. scielo.br Its high reactivity and selectivity can lead to higher yields and fewer side products, which simplifies purification processes and reduces chemical waste. The compound also serves as a versatile reagent in other organic reactions, including brominations and Baylis-Hillman reactions, further broadening its utility in constructing complex molecular architectures efficiently. sigmaaldrich.cnsci-hub.se The development of processes that utilize more stable and selective reagents like this compound is a key direction for the future of sustainable chemical manufacturing.

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | scbt.com |

| Synonyms | Dimethyl sulfide-tribromoborane, Boron tribromide dimethyl sulfide complex | sigmaaldrich.cnscbt.com |

| CAS Number | 29957-59-3 | scbt.com |

| Molecular Formula | C₂H₆BBr₃S | scbt.com |

| Molecular Weight | 312.66 g/mol | scbt.com |

| Appearance | White to off-white powder/solid | sigmaaldrich.cnresearchgate.net |

| Melting Point | 106-108 °C | sigmaaldrich.cn |

| Key Hazard | Corrosive, Water-reactive | sigmaaldrich.cnfishersci.com |

Table 2: Summary of Research Findings and Potential Applications

| Research Finding | Potential Application | Description | Reference(s) |

| Efficient Cleavage of Aryl Ether Bonds | Detoxification of Brominated Organic Pollutants | The reagent can break the C-O-C bond central to the structure of pollutants like Polybrominated Diphenyl Ethers (PBDEs), degrading them into smaller molecules. | nih.govscielo.br |

| Reactivity with Organic Functional Groups | Hazardous Waste Treatment | Provides a chemical degradation pathway for persistent organic pollutants in industrial waste streams, though the reagent's own hazardous nature must be managed. | researchgate.netfishersci.comnj.gov |

| Stable, Solid Reagent; High Selectivity | Sustainable Chemical Synthesis | As a safer and more manageable alternative to liquid BBr₃, its use in deprotection and other synthetic reactions improves process safety and efficiency, reducing waste. | scielo.brsigmaaldrich.cnresearchgate.net |

Q & A

Q. What are the standard protocols for synthesizing and characterizing tribromoborane-methyl sulfide?

this compound is typically synthesized by combining boron tribromide (BBr₃) with dimethyl sulfide (Me₂S) in anhydrous conditions. The reaction is exothermic and requires cooling (e.g., ice bath) to control temperature. Characterization involves ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm purity and structure . For example, NMR signals for the methyl groups in Me₂S appear at ~2.1 ppm (¹H) and ~20 ppm (¹³C), while BBr₃ coordination shifts these signals slightly due to Lewis acid-base interactions .

Q. What safety precautions are critical when handling this compound?

The compound is highly corrosive (skin/eye hazard: GHS Category 1B/1) and reacts violently with water. Researchers must use glove boxes or fume hoods , wear acid-resistant PPE, and store the complex under inert gas (e.g., argon) in moisture-free environments. Emergency protocols include immediate flushing with water for skin/eye exposure and avoiding inhalation of vapors .

Q. How can researchers optimize solvent selection for reactions involving this compound?

The complex is often stabilized in non-polar solvents like dichloromethane (DCM) at 1.0 M concentration. Polar aprotic solvents (e.g., DMF) may destabilize the BBr₃-Me₂S adduct, leading to premature decomposition. Solvent choice should align with the reaction’s Lewis acid requirements and moisture sensitivity .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic efficiency of this compound in cross-coupling reactions?

this compound acts as a Lewis acid catalyst in Suzuki-Miyaura couplings. For example, in aryl boronate cross-couplings, yields depend on substrate electronic effects (electron-deficient aryl groups show higher reactivity) and temperature control (optimized at 60–80°C). Contradictions in yield data (e.g., 24% vs. 76% for sterically hindered substrates) highlight the need for tailored ligand systems or co-catalysts .

Q. What advanced analytical techniques resolve ambiguities in this compound’s reactivity with nucleophiles?